3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves various strategies, including condensation reactions, multicomponent reactions, and novel synthetic pathways under different conditions. For instance, the synthesis of some substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has been achieved by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate, leading to tricyclic compounds with potential in vitro activity against certain bacterial strains (Rida et al., 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the compound , is characterized by the presence of a condensed ring system that imparts specific electronic and spatial configurations. These structures have been elucidated using various analytical techniques, contributing to our understanding of their reactivity and interaction mechanisms. For example, the crystal structure analysis of similar compounds helps in understanding the planarity of the pyrazolopyrimidine ring system and its dihedral angle with attached groups, influencing its chemical properties and reactivity (Wen et al., 2004).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including formylation, chlorination, and reactions with different nucleophiles, leading to a wide array of products with diverse functionalities. These reactions are pivotal for modifying the core structure to achieve desired properties or biological activities. The chemical reactivity is influenced by the substitution pattern on the benzimidazole core, as demonstrated by studies on the synthesis and reactions of related compounds (Ibrahim, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-13-7-9-15(10-8-13)22-19-11-14(2)16(12-21)20-23-17-5-3-4-6-18(17)24(19)20/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNJBLHHLVGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
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